molecular formula C6H15NO2 B063507 (2S)-3-(dimethylamino)-2-methylpropane-1,2-diol CAS No. 171005-85-9

(2S)-3-(dimethylamino)-2-methylpropane-1,2-diol

Cat. No. B063507
M. Wt: 133.19 g/mol
InChI Key: QPYSZRQKRMBPLZ-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-3-(dimethylamino)-2-methylpropane-1,2-diol, commonly known as DMAMCL, is a chiral reagent that is widely used in organic synthesis. It is a white crystalline solid that is soluble in water and polar solvents. DMAMCL is a versatile reagent that can be used for the synthesis of a variety of compounds, including chiral alcohols, amines, and esters.

Mechanism Of Action

DMAMCL is a chiral reagent that can be used to introduce a chiral center in a molecule. It reacts with a variety of nucleophiles, such as alcohols, amines, and carboxylic acids, to form chiral derivatives. The reaction proceeds through the formation of an iminium ion intermediate, which undergoes nucleophilic attack by the nucleophile. The resulting product is a chiral compound that can be isolated with high enantiomeric purity.

Biochemical And Physiological Effects

DMAMCL is not used as a drug, and there is limited information available on its biochemical and physiological effects. However, it is known to be a mild irritant to the skin and eyes and can cause respiratory irritation if inhaled.

Advantages And Limitations For Lab Experiments

DMAMCL is a valuable reagent in organic synthesis, especially for the synthesis of chiral compounds. It is a versatile reagent that can be used for a variety of nucleophilic reactions. DMAMCL is also relatively easy to handle and can be synthesized with high enantiomeric purity. However, it is a toxic substance and should be handled with care. It is also relatively expensive, which can limit its use in some lab experiments.

Future Directions

There are several future directions for the research on DMAMCL. One area of research is the development of new synthetic methods for DMAMCL that are more efficient and cost-effective. Another area of research is the development of new applications for DMAMCL in organic synthesis, such as in the synthesis of new chiral ligands for asymmetric catalysis. Additionally, further research is needed to understand the biochemical and physiological effects of DMAMCL, particularly its potential toxicity and environmental impact.

Synthesis Methods

DMAMCL can be synthesized by the reaction of 2,3-epoxypropanol with dimethylamine in the presence of a catalyst. The reaction is carried out under mild conditions and yields DMAMCL with high enantiomeric purity. This method is widely used in the production of DMAMCL on an industrial scale.

Scientific Research Applications

DMAMCL is a valuable reagent in organic synthesis, especially in the synthesis of chiral compounds. It is used in the preparation of chiral building blocks, which are essential in the production of pharmaceuticals, agrochemicals, and fine chemicals. DMAMCL is also used in the synthesis of chiral ligands for asymmetric catalysis. These ligands are used in the production of enantiomerically pure compounds, which are of great importance in the pharmaceutical industry.

properties

CAS RN

171005-85-9

Product Name

(2S)-3-(dimethylamino)-2-methylpropane-1,2-diol

Molecular Formula

C6H15NO2

Molecular Weight

133.19 g/mol

IUPAC Name

(2S)-3-(dimethylamino)-2-methylpropane-1,2-diol

InChI

InChI=1S/C6H15NO2/c1-6(9,5-8)4-7(2)3/h8-9H,4-5H2,1-3H3/t6-/m0/s1

InChI Key

QPYSZRQKRMBPLZ-LURJTMIESA-N

Isomeric SMILES

C[C@](CN(C)C)(CO)O

SMILES

CC(CN(C)C)(CO)O

Canonical SMILES

CC(CN(C)C)(CO)O

synonyms

1,2-Propanediol,3-(dimethylamino)-2-methyl-,(S)-(9CI)

Origin of Product

United States

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